molecular formula C21H39N3O4 B14576681 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol CAS No. 61604-27-1

2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol

Cat. No.: B14576681
CAS No.: 61604-27-1
M. Wt: 397.6 g/mol
InChI Key: ZMLNFOZWGFPJNK-UHFFFAOYSA-N
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Description

2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and ethyl(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a reactor under vacuum, and the water produced during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and other by-products to maintain the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol involves its ability to form stable complexes with transition metals. This property is leveraged in various catalytic processes, where the compound acts as a ligand, facilitating the formation of active catalytic species. The phenolic hydroxyl group and tertiary amine functionalities play a crucial role in stabilizing these complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol is unique due to the presence of ethyl(2-hydroxyethyl)amino groups, which enhance its ability to form stable complexes and increase its solubility in various solvents. This makes it more effective in applications such as drug delivery and catalysis compared to its similar counterparts .

Properties

CAS No.

61604-27-1

Molecular Formula

C21H39N3O4

Molecular Weight

397.6 g/mol

IUPAC Name

2,4,6-tris[[ethyl(2-hydroxyethyl)amino]methyl]phenol

InChI

InChI=1S/C21H39N3O4/c1-4-22(7-10-25)15-18-13-19(16-23(5-2)8-11-26)21(28)20(14-18)17-24(6-3)9-12-27/h13-14,25-28H,4-12,15-17H2,1-3H3

InChI Key

ZMLNFOZWGFPJNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC1=CC(=C(C(=C1)CN(CC)CCO)O)CN(CC)CCO

Origin of Product

United States

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